1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a methoxyphenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 4-methoxyaniline, and a suitable isocyanate.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropylamine.
Urea Formation: The intermediate is then reacted with 4-methoxyaniline and an isocyanate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while nucleophilic substitution of the chlorophenyl group may result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea: Similar structure but lacks the methoxy group.
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-hydroxyphenyl)urea: Similar structure but has a hydroxy group instead of a methoxy group.
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-aminophenyl)urea: Similar structure but has an amino group instead of a methoxy group.
Uniqueness
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-23-15-7-5-14(6-8-15)20-17(22)19-10-9-16(21)12-3-2-4-13(18)11-12/h2-8,11,16,21H,9-10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWINXRVHAPKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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